
LPAR1 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of lysophosphatidic acid receptor 1. Lysophosphatidic acid receptor 1 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell proliferation, migration, survival, and apoptosis. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Vorbereitungsmethoden
The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves several steps, including the design of novel antagonists through structure-based drug design. This process leverages lysophosphatidic acid receptor 1 receptor structures in complex with antagonist lead molecules integrated with cutting-edge free energy perturbation technology. The compounds are initially screened in the calcium flux assay using lysophosphatidic acid receptor 1 overexpression cells, followed by testing in a human lung fibroblast migration inhibition assay .
Analyse Chemischer Reaktionen
Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including binding to lysophosphatidic acid receptor 1, which stimulates G protein signaling and promotes receptor phosphorylation by G protein-coupled receptor kinases. This process involves the subsequent binding of β-arrestins . The major products formed from these reactions include the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways, leading to reduced cell migration and proliferation .
Wissenschaftliche Forschungsanwendungen
Lysophosphatidic acid receptor 1 antagonist 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown potential as a treatment for idiopathic pulmonary fibrosis by reducing serum extracellular matrix-neoepitope biomarkers . It is also being investigated for its role in treating various types of cancer, including non-small cell lung cancer, by reducing tumor cell clonogenicity and migration . Additionally, lysophosphatidic acid receptor 1 antagonist 1 has applications in studying the mechanisms underlying fibrotic diseases and developing novel therapeutic strategies .
Wirkmechanismus
The mechanism of action of lysophosphatidic acid receptor 1 antagonist 1 involves the inhibition of lysophosphatidic acid receptor 1-mediated signaling pathways. Lysophosphatidic acid receptor 1 activation contributes to the pathophysiology of fibrotic diseases by promoting inflammation and fibrosis. By inhibiting lysophosphatidic acid receptor 1, lysophosphatidic acid receptor 1 antagonist 1 reduces extracellular matrix deposition and inflammation, leading to improved outcomes in diseases such as idiopathic pulmonary fibrosis .
Vergleich Mit ähnlichen Verbindungen
Lysophosphatidic acid receptor 1 antagonist 1 is unique compared to other similar compounds due to its specific targeting of lysophosphatidic acid receptor 1. Similar compounds include BMS-986020, a first-generation orally bioavailable lysophosphatidic acid receptor 1 antagonist, which has shown potential in reducing forced vital capacity decline in idiopathic pulmonary fibrosis patients . Other similar compounds include autotaxin inhibitors, which target the enzyme responsible for producing lysophosphatidic acid and have shown promise in treating fibrotic diseases .
Eigenschaften
Molekularformel |
C27H34N2O5 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
4-[4-[(2-methoxy-4-methylphenyl)carbamoyl]-4-(2-propan-2-ylphenyl)piperidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-18(2)20-7-5-6-8-21(20)27(13-15-29(16-14-27)24(30)11-12-25(31)32)26(33)28-22-10-9-19(3)17-23(22)34-4/h5-10,17-18H,11-16H2,1-4H3,(H,28,33)(H,31,32) |
InChI-Schlüssel |
XXIOBZYOOQRDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCN(CC2)C(=O)CCC(=O)O)C3=CC=CC=C3C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


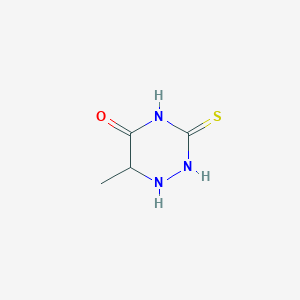
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)


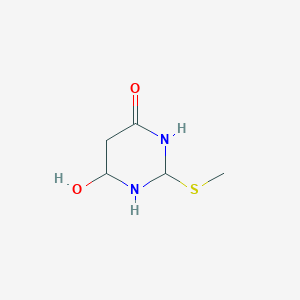
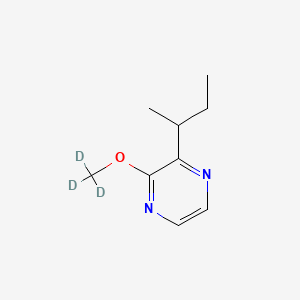
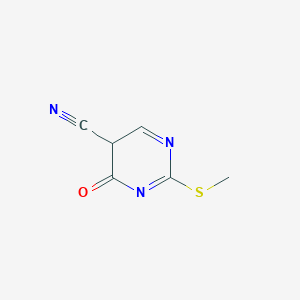
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
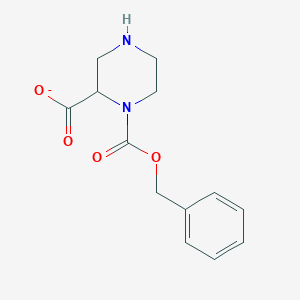

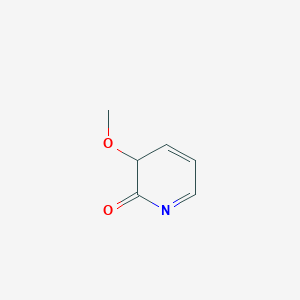

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
